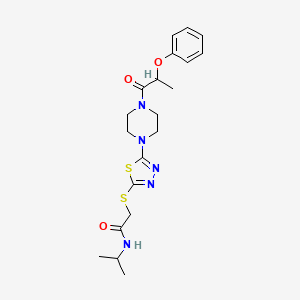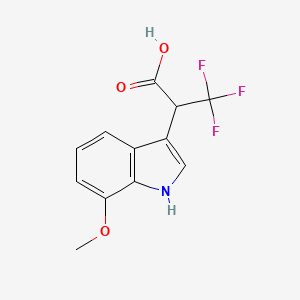
3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid: is a synthetic organic compound that features a trifluoromethyl group and an indole moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific research fields. The indole structure is known for its biological activity and is a common scaffold in medicinal chemistry.
科学的研究の応用
Chemistry:
Synthetic Intermediate: The compound serves as an intermediate in the synthesis of more complex molecules, particularly those containing indole and trifluoromethyl groups.
Biology:
Biological Activity: The indole moiety is known for its biological activity, and derivatives of this compound may exhibit antiviral, anticancer, and anti-inflammatory properties.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that target specific biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Safety and Hazards
将来の方向性
Trifluoromethyl group-containing compounds have been extensively used in pharmaceuticals . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the study and development of new trifluoromethyl group-containing compounds like 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid could be a promising direction for future research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 7-methoxyindole and 3,3,3-trifluoropropanoic acid.
Reaction Conditions: The reaction involves the formation of a carbon-carbon bond between the indole and the trifluoropropanoic acid. This can be achieved through a Friedel-Crafts acylation reaction using a Lewis acid catalyst such as aluminum chloride.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the propanoic acid, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Alcohol derivatives of the propanoic acid.
Substitution Products: Various substituted trifluoromethyl derivatives.
作用機序
The mechanism of action of 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific biological context in which the compound is used.
類似化合物との比較
3,3,3-Trifluoro-2-(1H-indol-3-yl)propanoic acid: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid: The position of the methoxy group is different, potentially leading to variations in activity and properties.
Uniqueness: The presence of the 7-methoxy group in 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid distinguishes it from other similar compounds. This structural feature can influence the compound’s binding affinity to biological targets and its overall reactivity, making it a unique and valuable compound for research and development.
特性
IUPAC Name |
3,3,3-trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-19-8-4-2-3-6-7(5-16-10(6)8)9(11(17)18)12(13,14)15/h2-5,9,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRASBHVUOLYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2C(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
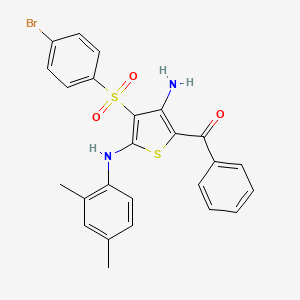
![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2995090.png)
![5-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B2995092.png)

![3-Methyl-6-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2995094.png)
![4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol](/img/structure/B2995095.png)
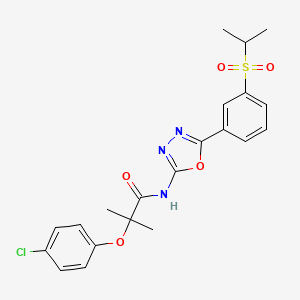
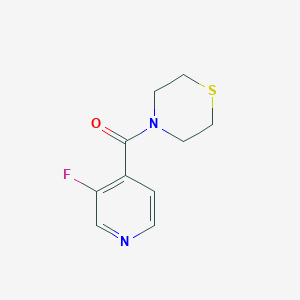
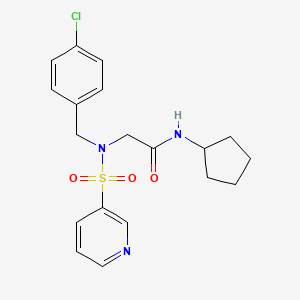
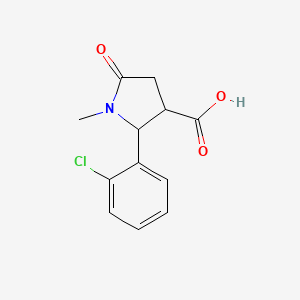
![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2995103.png)
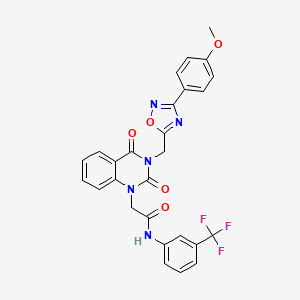
![2-(2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2995110.png)
